molecular formula C8H9FO B1333772 2-Fluoro-3-methylbenzyl alcohol CAS No. 307975-03-7

2-Fluoro-3-methylbenzyl alcohol

Cat. No. B1333772
CAS RN: 307975-03-7
M. Wt: 140.15 g/mol
InChI Key: QUXNTFQQUQFLDI-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzyl alcohol is a fluorinated organic compound that is part of the benzyl alcohol family. It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further linked to an alcohol functional group. This structure imparts unique physical and chemical properties to the molecule, making it a subject of interest in various chemical research studies.

Synthesis Analysis

The synthesis of related fluorobenzyl alcohols has been explored in several studies. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced, which is cleaved under specific conditions, indicating the potential for synthesizing similar fluorobenzyl alcohols . Additionally, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives from benzylic alcohols using a fluorination reagent suggests methods that could be applicable to the synthesis of this compound . Moreover, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate provides insights into the multi-step synthesis processes that could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of 2-fluorobenzyl alcohol has been studied using rotational spectroscopy, revealing that the hydroxyl oxygen is gauche with respect to the benzene ring and forms a hydrogen bridge with the fluorine atom . This information is crucial for understanding the conformational preferences of the molecule and can be used to predict the behavior of similar molecules like this compound.

Chemical Reactions Analysis

Fluorobenzyl alcohols participate in various chemical reactions. For example, the metabolic fate of 2-fluorobenzyl alcohol in rats has been studied, showing that it is metabolized to glycine conjugates of benzoic acids and N-acetylcysteinyl conjugates, indicating the potential reactivity of the alcohol group and the influence of the fluorine substituent on metabolism . Furthermore, the optimization of insecticidal activity in certain fluorobenzyl esters suggests that the introduction of fluorine atoms can significantly affect the reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorobenzyl alcohol have been calibrated using nuclear magnetic resonance (NMR) spectroscopy, comparing experimental data with ab initio and semiempirical molecular orbital calculations . This study provides a detailed understanding of the spectral properties and conformational energies of the molecule, which are essential for predicting its behavior in various environments. Additionally, the crystal structure of a related compound, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, has been determined, offering insights into the solid-state properties of fluorobenzyl derivatives .

Scientific Research Applications

Insecticidal Activity Optimization

  • 2-Fluoro-3-methylbenzyl alcohol has been studied for its potential in enhancing the effectiveness of certain insecticides. Research has shown that introducing fluorine to the benzylic moiety of certain compounds, including those related to this compound, can increase their insecticidal activity. This was particularly noted against mustard beetles (Beddie, Farnham, & Khambay, 1995).

Organic Synthesis and Medicinal Chemistry

  • In the field of organic synthesis and medicinal chemistry, derivatives of this compound have been synthesized and studied. These studies encompass the development of novel compounds with potential therapeutic applications, such as those targeting specific receptors in the brain (Garner et al., 2015).

Catalysis and Chemical Reactions

  • This compound has been involved in studies related to catalysis and chemical reactions. This includes research on oxidation reactions, where it serves as a substrate or part of a catalytic system, contributing to the development of more efficient and selective chemical processes (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).

Development of Fluorophores

  • It has been used in the development of novel fluorophores, which are crucial in biochemical and medical research for imaging and diagnostic purposes. The self-immolative spacer para-aminobenzyl alcohol, a related compound, has been utilized in designing protease-sensitive fluorogenic probes (Richard et al., 2008).

Application in Polymer Science

  • Research has also explored its role in polymer science, particularly in the synthesis and characterization of novel polymeric materials. This includes its use in polymerization reactions to produce specific types of polymers with desirable properties (Banks, François, & Preston, 1992).

Safety and Hazards

The safety data sheet for “2-Fluoro-3-methylbenzyl alcohol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methylbenzyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving alcohols. The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid, mediated by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . Additionally, the presence of the fluorine atom can affect the compound’s reactivity and interaction with biomolecules, potentially altering the enzyme’s binding affinity and catalytic efficiency.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in phosphorylation states of target proteins . This can result in altered gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound can impact cellular redox balance by participating in oxidation-reduction reactions, thereby influencing cellular oxidative stress levels and antioxidant defenses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, facilitating substrate binding and catalysis . Additionally, the fluorine atom can engage in electrostatic interactions with charged residues, further stabilizing the enzyme-substrate complex. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction context. Moreover, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery and downstream gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products may accumulate, potentially altering the compound’s biological activity and effects on cellular function. Long-term studies in in vitro and in vivo models have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in enzyme expression levels and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and metabolic regulation . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers a significant biological response, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound can also influence metabolic fluxes by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular energy metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as tissue-specific expression of transporters and binding proteins, as well as its affinity for different cellular structures.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on its chemical properties and interactions with targeting signals . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence its localization and stability within the cell. The precise subcellular distribution of this compound can determine its access to specific enzymes and substrates, thereby modulating its biochemical effects.

properties

IUPAC Name

(2-fluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXNTFQQUQFLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382458
Record name 2-Fluoro-3-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307975-03-7
Record name 2-Fluoro-3-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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